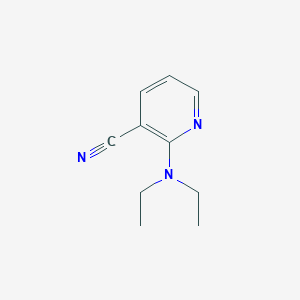

2-(diethylamino)nicotinonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(diethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-3-13(4-2)10-9(8-11)6-5-7-12-10/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYGNXYWTWFBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434092 | |

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17782-02-4 | |

| Record name | 3-Cyano-2-diethylaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(diethylamino)nicotinonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The nicotinonitrile scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a specific, yet under-documented derivative, 2-(diethylamino)nicotinonitrile. Due to the limited availability of direct experimental data for this compound, this document serves as a comprehensive theoretical and practical guide. By drawing upon established principles of organic chemistry and leveraging data from analogous structures, we will explore its synthesis, predict its physicochemical and chemical properties, and discuss its potential applications in drug discovery. This guide is intended to be a valuable resource for researchers venturing into the synthesis and exploration of novel nicotinonitrile derivatives.

Introduction to 2-(diethylamino)nicotinonitrile

2-(diethylamino)nicotinonitrile, also known as 2-(diethylamino)pyridine-3-carbonitrile, belongs to the class of substituted nicotinonitriles. The core structure consists of a pyridine ring with a nitrile group at the 3-position and a diethylamino group at the 2-position. The introduction of the diethylamino group, a lipophilic and electron-donating moiety, is expected to significantly influence the molecule's physicochemical properties, reactivity, and biological activity compared to the parent nicotinonitrile.

While specific data for this exact isomer is scarce in publicly accessible databases, its structural similarity to other 2-aminonicotinonitriles suggests its potential as a valuable intermediate in the synthesis of more complex heterocyclic systems with therapeutic potential. The strategic placement of the amino and nitrile functionalities offers multiple avenues for further chemical modifications.

Physicochemical Properties: An Educated Estimation

| Property | Predicted Value/Range | Rationale and Comparative Data |

| Molecular Formula | C₁₀H₁₃N₃ | Based on the chemical structure. |

| Molecular Weight | 175.23 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow solid or oil | Many aminonicotinonitriles are solids at room temperature. The diethylamino group may lower the melting point compared to simpler amino derivatives. |

| Melting Point | 40 - 80 °C | 2-(Methylamino)nicotinonitrile has a reported melting point of 51-53 °C. The larger diethylamino group might lead to a slightly different crystal packing and melting point. |

| Boiling Point | > 250 °C (at atmospheric pressure) | High boiling points are characteristic of polar aromatic compounds of this molecular weight. Vacuum distillation would be required to prevent decomposition. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Sparingly soluble in water. | The presence of the polar nitrile and pyridine nitrogen atoms, along with the nonpolar diethylamino group, suggests solubility in a range of organic solvents. The increased lipophilicity from the ethyl groups will likely decrease water solubility compared to 2-aminonicotinonitrile. |

| pKa (of the pyridine nitrogen) | 3 - 5 | The electron-donating diethylamino group at the 2-position is expected to increase the basicity of the pyridine nitrogen compared to unsubstituted nicotinonitrile (pKa ~1.5). |

Synthesis of 2-(diethylamino)nicotinonitrile: A Proposed Protocol

The most logical and well-precedented synthetic route to 2-(diethylamino)nicotinonitrile is through the nucleophilic aromatic substitution (SNAr) of a suitable 2-halonicotinonitrile with diethylamine. 2-Chloro-3-cyanopyridine is a commercially available and reactive starting material for this purpose.

Reaction Scheme

Technical Monograph: The Molecular Architecture and Synthetic Utility of 2-(Diethylamino)nicotinonitrile

Executive Summary

This technical guide analyzes 2-(diethylamino)nicotinonitrile (2-(diethylamino)pyridine-3-carbonitrile), a critical heterocyclic intermediate in the synthesis of fused nitrogenous scaffolds. Unlike simple pyridine derivatives, this molecule possesses a unique "push-pull" electronic system driven by the electron-donating diethylamino group at the C2 position and the electron-withdrawing nitrile group at the C3 position. This electronic asymmetry makes it a "privileged scaffold" for constructing pyrido[2,3-d]pyrimidines , a class of compounds heavily utilized in kinase inhibitor development (e.g., PI3K, mTOR inhibitors).

Structural Analysis & Electronic Properties[1]

The "Push-Pull" Electronic System

The reactivity of 2-(diethylamino)nicotinonitrile is defined by the interplay between its substituents and the pyridine core.

-

The Electrophile (C3-CN): The nitrile group exerts a strong inductive (-I) and mesomeric (-M) effect, withdrawing electron density from the ring and activating the C2 position for nucleophilic attack during its formation. Once formed, the nitrile carbon itself becomes a target for nucleophilic addition (e.g., by amidines), facilitating cyclization.

-

The Nucleophile (C2-NEt₂): The diethylamino group acts as a strong electron donor (+M). However, unlike a primary amino group (-NH₂), the bulky ethyl groups introduce steric hindrance . This steric bulk forces the amine nitrogen to twist slightly out of planarity with the pyridine ring, modulating its conjugation and solubility profile compared to its unsubstituted analogs.

Pharmacophore Mapping

In drug discovery, this molecule serves as a precursor to the ATP-binding hinge binder motif found in many kinase inhibitors.

-

H-Bond Acceptor: The pyridine nitrogen (N1) and the nitrile nitrogen.

-

Hydrophobic Pocket Interaction: The diethyl group provides a lipophilic moiety that can occupy hydrophobic pockets within an enzyme's active site, often improving membrane permeability (LogP modulation).

Synthetic Protocol: Nucleophilic Aromatic Substitution ( )

The most robust synthesis involves the displacement of a halide from 2-chloronicotinonitrile. This protocol is favored for its high yield and operational simplicity.

Experimental Workflow

Objective: Synthesis of 2-(diethylamino)nicotinonitrile from 2-chloronicotinonitrile.

Reagents:

-

Substrate: 2-Chloronicotinonitrile (1.0 eq)

-

Nucleophile: Diethylamine (1.2 - 2.0 eq)

-

Base: Potassium Carbonate (

) or Triethylamine ( -

Solvent: DMF (Dimethylformamide) or Ethanol

-

Temperature: 80–100°C

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 2-chloronicotinonitrile dissolved in DMF (0.5 M concentration).

-

Addition: Add

followed by the slow addition of diethylamine. Note: Diethylamine is volatile; use a reflux condenser. -

Reaction: Heat the mixture to 90°C. Monitor via TLC (30% EtOAc/Hexane) or LC-MS. The reaction typically completes within 2–4 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (5x volume). The product often precipitates as a solid.

-

Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water if necessary.

Mechanistic Pathway (Visualization)

Figure 1: The reaction proceeds via an addition-elimination mechanism where the electron-poor pyridine ring stabilizes the anionic intermediate.

Spectroscopic Characterization (Self-Validation)

To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic data. The following table summarizes the diagnostic signals.

| Technique | Parameter | Diagnostic Signal | Structural Assignment |

| IR | Wavenumber ( | 2200–2215 cm⁻¹ (Strong) | C≡N Stretch (Nitrile group) |

| ¹H NMR | Chemical Shift ( | 1.1–1.3 ppm (Triplet, 6H) | Methyl protons (-CH₂CH ₃) |

| ¹H NMR | Chemical Shift ( | 3.5–3.8 ppm (Quartet, 4H) | Methylene protons (-N-CH ₂-) |

| ¹H NMR | Chemical Shift ( | 6.7–8.4 ppm (Multiplets, 3H) | Pyridine ring protons (H4, H5, H6) |

| ¹H NMR | Coupling ( | Characteristic pyridine coupling constants | |

| MS | m/z | [M+H]⁺ | Protonated molecular ion |

Note: The absence of a broad singlet around 5.0–7.0 ppm (characteristic of primary -NH₂) confirms the complete substitution of the amine.

Downstream Applications: The Route to Fused Heterocycles

The primary utility of 2-(diethylamino)nicotinonitrile lies in its ability to undergo cyclocondensation . The nitrile group (C3) and the adjacent amino group (C2) function as a "1,3-electrophile-nucleophile" pair (though the diethylamino is fully substituted, the ortho position remains reactive for specific annulations or the diethyl group acts as a leaving group in transamination-cyclization sequences).

However, the most common application for related analogs (like 2-amino-3-cyanopyridine) is the synthesis of Pyrido[2,3-d]pyrimidines . For the diethylamino variant, it is often used as a specific lipophilic core in kinase inhibitors .

Case Study: Kinase Inhibition

Nicotinonitrile derivatives have been identified as potent inhibitors of Src and Abl kinases. The nitrile group often interacts with the gatekeeper residue in the kinase hinge region, while the diethylamino tail extends into the solvent-exposed region or a hydrophobic pocket.

Synthetic Pathway to Pyrido-Pyrimidines

Figure 2: General pathway for converting the nitrile scaffold into bicyclic systems used in oncology drugs.

References

-

Vertex AI Search. (2024). Synthesis of 2-chloronicotinonitrile derivatives. Retrieved from and .

-

Hisham, M., et al. (2023).[1] "Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review." Journal of Advanced Biomedical & Pharmaceutical Sciences. Retrieved from .

-

Fleming, F. F., et al. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry. Retrieved from .

-

Marzaro, G., et al. (2024).[2] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." MDPI Molecules. Retrieved from .

-

Royal Society of Chemistry. (2014). "Spectroscopic Data for Synthetic Products (Secondary Amine Salts)." Green Chemistry Supplementary Information. Retrieved from .

Sources

Introduction: The Nicotinonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Novel Nicotinonitrile Derivatives

The nicotinonitrile (3-cyanopyridine) nucleus is a prominent N-heteroaromatic ring system that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and versatile chemical handles allow for extensive structural modifications, making it a "privileged scaffold" for the development of novel therapeutic agents. The pyridine ring is a cornerstone in various natural products, including nicotinamide and vitamin B6, which are vital to metabolic processes.[1] The strategic incorporation of a cyano group at the 3-position endows the scaffold with specific steric and electronic features that facilitate interactions with a wide array of biological targets. This has led to the development of several marketed drugs, such as the anticancer agents bosutinib and neratinib, and the cardiotonic agents milrinone and olprinone, underscoring the therapeutic relevance of this chemical moiety.[1][2]

This guide provides a comprehensive overview of the diverse biological activities exhibited by novel nicotinonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed protocols for the fundamental assays used to evaluate these activities.

Section 1: Anticancer Activity - A Multi-Mechanistic Approach

Nicotinonitrile derivatives have emerged as a powerful class of anticancer agents, demonstrating efficacy through various mechanisms of action.[2][3] Their ability to target key oncogenic pathways highlights their potential in modern cancer therapy.

Kinase Inhibition: Targeting a Critical Hub in Cancer Signaling

Protein kinases are enzymes that regulate a vast number of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Nicotinonitrile-based compounds have proven to be effective inhibitors of several crucial oncogenic kinases.

-

PIM Kinases: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases often overexpressed in various cancers, where they promote cell survival and proliferation.[4] Nicotinonitrile derivatives have been designed as potent PIM-1 kinase inhibitors.[4][5][6] For example, certain hybrids have demonstrated strong PIM-1 inhibitory activity, leading to the induction of apoptosis and cell cycle arrest in cancer cell lines.[1] The design often involves using the 3-cyanopyridine moiety as a "cap" that interacts with the kinase's active site.[1]

-

VEGFR-2 Tyrosine Kinase: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors.[1] Inhibiting VEGFR-2 is a clinically validated anti-angiogenic strategy. Novel 3-cyanopyridine-sulfonamide hybrids have shown potent VEGFR-2 inhibition, with IC50 values lower than the standard drug sorafenib, and have demonstrated significant growth-inhibitory effects against a panel of 60 human cancer cell lines.[1]

-

EGFR Tyrosine Kinase: The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways promoting cell proliferation.[1] Its overexpression is common in non-small cell lung cancer, among others. Researchers have synthesized 4-anilino-3-cyano-5-substituted pyridine derivatives that exhibit excellent EGFR inhibition, with one compound showing an IC50 value of 0.6 µM.[1]

-

Aurora Kinases: Aurora kinases are essential for proper mitotic progression.[1] Their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. A novel class of dual Aurora kinase and tubulin polymerization inhibitors based on a 3-cyano-4-methyl-6-(pyrazoloamino)-pyridine scaffold has been developed. One such compound potently inhibited the growth of HCT116 colon cancer cells with an exceptionally low IC50 value of 0.001 µM.[1]

The general mechanism of kinase inhibition by these compounds involves competitive binding at the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of intervention by nicotinonitrile-based inhibitors.

Induction of Apoptosis

Beyond kinase inhibition, certain nicotinonitrile derivatives exert their anticancer effects by directly triggering apoptosis, or programmed cell death. Novel derivatives bearing imino moieties have been shown to induce intrinsic apoptosis, evidenced by the significant activation of caspases 9 and 3 in colon cancer cells.[7] This mechanism provides an alternative route to eliminate cancer cells, which is particularly valuable for tumors resistant to other therapies.

Quantitative Anticancer Activity

The cytotoxic potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population.

| Compound Class/Example | Target Cell Line(s) | IC50 Value (µM) | Reference |

| 4-Anilino-3-cyano-5-phenyl pyridine derivative (18) | A-549, HL60 | 0.6 (for EGFR) | Hisham et al. (2023)[1] |

| 3-Cyanopyridine-sulfonamide hybrid (19) | 60-cell line panel | 1.06 - 8.92 (GI50) | Hisham et al. (2023)[1] |

| Pyrazolo[3,4-b]pyridine derivative (5g) | MCF-7, HCT-116 | ~1-3 | Shawky et al. (2020)[7] |

| Pyrazolo[3,4-b]pyridine derivative (8) | MCF-7, HCT-116 | ~1-3 | Shawky et al. (2020)[7] |

| Dihydropyridin-3-carbonitrile derivative (8) | MCF-7, NCI-H460, SF-268 | 0.01 - 0.02 | Hafez et al. (2016)[8] |

| Nicotinonitrile derivative (16) | MCF-7, NCI-H460, SF-268 | 0.01 - 0.02 | Hafez et al. (2016)[8] |

| Naphthyl-2(1H)-pyridinone derivative (1b) | McF-7, HEPG2 | 2.35, 2.01 | Kotb et al. (2009)[9] |

Section 2: Antimicrobial Activity

The rise of antibiotic-resistant pathogens is a global health crisis, necessitating the development of new antimicrobial agents. Nicotinonitrile derivatives have demonstrated promising activity against a range of bacteria and fungi.[9][10][11]

Antibacterial and Antifungal Effects

The antimicrobial activity of these compounds is often evaluated using the agar diffusion method, where the diameter of the zone of inhibition around a compound-impregnated disk corresponds to its potency.[9][10] Studies have shown that certain newly synthesized nicotinonitriles exhibit significant antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[9][10] Similarly, antifungal activity has been observed against pathogenic fungi like Candida albicans and Aspergillus niger.[9] The mechanism is often linked to the disruption of essential cellular processes or cell membrane integrity in the microbes.

Section 3: Anti-inflammatory Activity

Inflammation is a key physiological process that, when dysregulated, contributes to numerous diseases, including arthritis and cardiovascular disorders. Nicotinonitrile derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[1]

COX-2 Inhibition

COX enzymes are involved in the synthesis of prostaglandins, which are key mediators of inflammation.[1] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and its expression is elevated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Several 3-cyano-2-pyridone derivatives have shown anti-inflammatory efficacy comparable to or better than reference drugs like nimesulide and celecoxib in preclinical models, such as the carrageenan-induced paw edema assay in rats.[1]

Section 4: Methodologies and Experimental Protocols

The validation of biological activity relies on robust and reproducible experimental protocols. This section details the methodologies for key assays discussed in this guide.

In Vitro Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[9][12] It is a reliable and sensitive method for screening the cytotoxic potential of novel compounds.

Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues in proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of viable cells.

Step-by-Step Protocol:

-

Cell Plating: Seed cells in a 96-well microtiter plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[9]

-

Compound Treatment: Add various concentrations of the test nicotinonitrile derivatives (e.g., 0, 1, 2.5, 5, 10 µg/mL) to the wells in triplicate. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.[9]

-

Cell Fixation: Discard the supernatant. Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells to the bottom of the plate. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 10-30 minutes at room temperature.

-

Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates until no moisture is visible.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Antimicrobial Susceptibility Testing: Agar Diffusion Method (Zone of Inhibition)

This method is a qualitative or semi-quantitative technique used to determine the antimicrobial activity of a substance.[13] It is widely used for initial screening of novel compounds.[9][10]

Principle: An agar plate is uniformly inoculated with a test microorganism. The test compound is applied to a specific area (e.g., in a well or on a filter disk). As the compound diffuses through the agar, it creates a concentration gradient. If the microorganism is susceptible, a clear circular zone of no growth—the zone of inhibition—will form around the application site. The diameter of this zone is proportional to the compound's antimicrobial potency.

Step-by-Step Protocol:

-

Media Preparation: Prepare and sterilize the appropriate agar medium (e.g., Nutrient Agar for bacteria, Czapek's-Dox Agar for fungi) and pour it into sterile Petri dishes.[9] Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard) in sterile saline or broth.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the entire surface of the agar plate with the microbial suspension to create a confluent lawn of growth.

-

Well/Disk Application:

-

Well Method: Use a sterile cork borer to cut uniform wells (e.g., 6-8 mm diameter) in the agar.[9]

-

Disk Method: Place sterile paper disks of a standard size onto the agar surface.

-

-

Compound Application: Pipette a fixed volume (e.g., 100 µL) of the dissolved test compound into the well or onto the disk.[9] Also prepare plates with positive (e.g., Chloramphenicol for bacteria, Fluconazole for fungi) and negative (solvent/vehicle) controls.[10]

-

Pre-diffusion (Optional but Recommended): Let the plates sit at 4°C for 1-2 hours to allow the compound to diffuse into the agar before microbial growth begins.[9]

-

Incubation: Invert the plates and incubate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[9]

-

Measurement: Measure the diameter of the zone of inhibition (including the well/disk diameter) in millimeters.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. microchemlab.com [microchemlab.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Postulated Mechanisms of Action of 2-(diethylamino)nicotinonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the potential mechanisms of action for the novel compound 2-(diethylamino)nicotinonitrile. As a Senior Application Scientist, the following content is structured to move beyond a simple recitation of facts, instead offering a reasoned, evidence-based perspective on the compound's likely biological activities. While direct, extensive research on this specific molecule is emerging, by examining the well-established pharmacology of its core nicotinonitrile scaffold and related 2-aminopyridine analogues, we can construct a robust, hypothesis-driven framework to guide future investigation.

The Nicotinonitrile Core: A Privileged Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic structure found in numerous FDA-approved drugs and biologically active molecules.[1] Its derivatives are known to possess a vast array of pharmacological properties, including antiproliferative, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The nicotinonitrile (3-cyanopyridine) nucleus, in particular, has garnered significant attention for its versatile therapeutic potential. Marketed drugs such as bosutinib, milrinone, and neratinib feature this core structure, underscoring its significance in drug design.[2]

The biological activity of nicotinonitrile derivatives is profoundly influenced by the nature and position of their substituents.[1] Our focus here is on 2-(diethylamino)nicotinonitrile, a compound characterized by a diethylamino group at the 2-position and a nitrile (cyano) group at the 3-position of the pyridine ring. This unique substitution pattern suggests several plausible and compelling mechanisms of action that warrant rigorous experimental exploration.

Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive literature on related compounds, we can postulate several primary mechanisms through which 2-(diethylamino)nicotinonitrile may exert its biological effects. The presence of an amino group at the 2-position is often associated with enhanced antiproliferative activity in pyridine derivatives.[1]

Antiproliferative Effects via Kinase Inhibition

A predominant mechanism of action for many nicotinonitrile derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling, proliferation, and survival.[2] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Nicotinonitrile hybrids have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[2] Inhibition of VEGFR-2 can stifle tumor growth and metastasis.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The FGF signaling pathway is also implicated in tumorigenesis. Selective FGFR inhibitors, some of which are based on related heterocyclic scaffolds, have shown potent antitumor activity in preclinical models.[3]

-

Other Kinase Targets: The nicotinonitrile scaffold has been incorporated into inhibitors of other kinases crucial for cancer progression, including PIM kinases and Aurora kinases.[2]

Given this precedent, it is highly probable that 2-(diethylamino)nicotinonitrile functions as a kinase inhibitor. The diethylamino group at the 2-position could play a crucial role in binding to the ATP-binding pocket of various kinases, potentially conferring selectivity and potency.

Figure 1: Postulated mechanism of antiproliferative activity via receptor tyrosine kinase inhibition.

Modulation of Central Nervous System (CNS) Targets

The pyridine nucleus is a common feature in compounds with activity in the central nervous system.[4] For instance, nicotine, which contains a pyridine ring, is a well-known agonist of nicotinic acetylcholine receptors (nAChRs).[4] These receptors are ligand-gated ion channels involved in a wide range of neurological processes.[5]

It is conceivable that 2-(diethylamino)nicotinonitrile could interact with nAChRs or other CNS receptors, either as an agonist, antagonist, or modulator. The diethylamino moiety could influence its binding affinity and selectivity for different receptor subtypes. This potential CNS activity suggests that the compound could be investigated for applications in neurodegenerative diseases or other neurological disorders.[5]

Figure 2: Hypothetical modulation of a nicotinic acetylcholine receptor in a synapse.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To rigorously test these hypotheses, a systematic and multi-faceted experimental approach is required. The following protocols outline key experiments for elucidating the precise mechanism of action of 2-(diethylamino)nicotinonitrile.

In Vitro Kinase Profiling

Objective: To determine if 2-(diethylamino)nicotinonitrile inhibits the activity of a broad range of protein kinases and to identify its primary kinase targets.

Methodology:

-

Compound Preparation: Dissolve 2-(diethylamino)nicotinonitrile in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to be used in the assay.

-

Kinase Panel Screening: Utilize a commercial kinase profiling service or an in-house platform to screen the compound against a panel of purified human kinases (e.g., a panel of 96 or more kinases). The assay is typically performed at a fixed ATP concentration (often at or near the Km for each kinase).

-

Assay Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various technologies, such as radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

-

Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to a vehicle control (e.g., DMSO). Hits are identified as kinases that show significant inhibition (e.g., >50% inhibition at a given concentration).

-

IC₅₀ Determination: For promising hits, dose-response curves are generated by testing a range of compound concentrations. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated using non-linear regression analysis.

Data Presentation:

| Kinase Target | IC₅₀ (nM) [Hypothetical] |

| VEGFR-2 | 50 |

| FGFR1 | 120 |

| PIM-1 | 250 |

| CDK4 | >10,000 |

| Aurora A | 800 |

Cell-Based Proliferation and Signaling Assays

Objective: To assess the antiproliferative effects of the compound on cancer cell lines and to determine if it inhibits the signaling pathways downstream of its putative kinase targets.

Methodology:

-

Cell Line Selection: Choose a panel of human cancer cell lines with known dependencies on the kinases identified in the profiling screen (e.g., FGFR-amplified cell lines for an FGFR inhibitor).

-

Proliferation Assay (e.g., Sulforhodamine B - SRB Assay):

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a range of concentrations of 2-(diethylamino)nicotinonitrile for a specified period (e.g., 72 hours).

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cellular proteins with SRB dye.

-

Wash away the unbound dye and solubilize the bound dye with a Tris base solution.

-

Measure the absorbance at 510 nm to quantify cell density.

-

Calculate the GI₅₀ (concentration for 50% growth inhibition).

-

-

Western Blot Analysis:

-

Treat cells with the compound for a shorter duration (e.g., 2-24 hours).

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-ERK, ERK).

-

Use secondary antibodies conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Figure 3: Workflow for assessing cellular antiproliferative activity and target engagement.

Conclusion and Future Directions

While the precise mechanism of action of 2-(diethylamino)nicotinonitrile remains to be definitively elucidated, its structural features strongly suggest potential as a modulator of key biological pathways, particularly as an inhibitor of protein kinases involved in cancer. The nicotinonitrile scaffold is a well-validated starting point for the development of potent and selective therapeutic agents.

The experimental workflows detailed in this guide provide a clear and logical path forward for characterizing the pharmacological profile of this compound. Rigorous in vitro and cell-based assays are the essential next steps to confirm its molecular targets and cellular effects. Should these investigations yield promising results, further studies into its pharmacokinetic properties and in vivo efficacy in relevant disease models will be warranted. The insights gained from such studies will be invaluable for the potential development of 2-(diethylamino)nicotinonitrile as a novel therapeutic agent.

References

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available at: [Link]

-

Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (n.d.). PubMed Central. Available at: [Link]

- Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.

-

Antinicotinic Activity of Some 2-aminotetralin Derivatives. A Structure-Activity Relationship Study. (n.d.). PubMed. Available at: [Link]

- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11.

-

AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family. (2012). PubMed. Available at: [Link]

- Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. (2021).

-

Biochemistry, Pharmacology and Physiology of 2-arachidonoylglycerol, an Endogenous Cannabinoid Receptor Ligand. (n.d.). PubMed. Available at: [Link]

- Pyridine alkaloids with activity in the central nervous system. (n.d.).

-

Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2023). PubMed. Available at: [Link]

-

Pharmacology of the highly selective A1 adenosine receptor agonist 2-chloro-N6-cyclopentyladenosine. (n.d.). PubMed. Available at: [Link]

-

Nicotinic receptors in neurodegeneration. (n.d.). PubMed. Available at: [Link]

-

Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. (2022). Frontiers. Available at: [Link]

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (n.d.). MDPI. Available at: [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). PubMed Central. Available at: [Link]

-

Subtype-Selective Peptide and Protein Neurotoxic Inhibitors of Nicotinic Acetylcholine Receptors Enhance Proliferation of Patient-Derived Glioblastoma Cell Lines. (2024). MDPI. Available at: [Link]

- Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. (n.d.).

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Available at: [Link]

- Publications — Brain Chemistry Labs The Institute for EthnoMedicine. (n.d.). Brain Chemistry Labs.

-

Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. (2002). PubMed. Available at: [Link]

- Drug Discovery - Inhibitor. (n.d.). chemical-kinomics.

-

Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (n.d.). PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic receptors in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-(Dialkylamino)nicotinonitriles: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Landscape of Nicotinonitrile Chemistry

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several marketed drugs.[1] This technical guide delves into a specific, yet underexplored, subclass: 2-(dialkylamino)nicotinonitriles, with a particular focus on the therapeutic potential of 2-(diethylamino)nicotinonitrile. While direct, extensive research on this specific molecule is nascent, this document synthesizes the current understanding of related 2-aminonicotinonitrile derivatives to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore plausible synthetic routes, potential therapeutic applications, and the underlying mechanistic principles, grounding our discussion in the rich chemistry of the broader nicotinonitrile family.

The Nicotinonitrile Core: A Foundation for Diverse Pharmacology

The inherent chemical properties of the nicotinonitrile nucleus, including its aromaticity, hydrogen bonding capabilities, and the electron-withdrawing nature of the nitrile group, make it an attractive starting point for the design of novel therapeutics. Modifications at various positions of the pyridine ring have yielded compounds with a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1] The 2-position, in particular, has been a focal point for structural modifications aimed at modulating biological activity.

Synthesis of 2-(Diethylamino)nicotinonitrile: A Practical Approach

The synthesis of 2-(diethylamino)nicotinonitrile can be readily achieved through nucleophilic aromatic substitution, a cornerstone of pyridine chemistry. The most common and efficient laboratory-scale synthesis involves the reaction of 2-chloronicotinonitrile with diethylamine.

Experimental Protocol: Synthesis of 2-(Diethylamino)nicotinonitrile

Objective: To synthesize 2-(diethylamino)nicotinonitrile from 2-chloronicotinonitrile and diethylamine.

Materials:

-

2-Chloronicotinonitrile

-

Diethylamine

-

Anhydrous solvent (e.g., Dioxane, Acetonitrile, or N,N-Dimethylformamide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloronicotinonitrile (1 equivalent) in the chosen anhydrous solvent.

-

Addition of Amine: To the stirred solution, add diethylamine (2-3 equivalents). The excess amine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time will vary depending on the solvent and temperature but is typically in the range of 4-12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-(diethylamino)nicotinonitrile.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent side reactions, such as the hydrolysis of 2-chloronicotinonitrile.

-

Excess Amine: Employing an excess of diethylamine drives the reaction to completion and avoids the need for an additional external base.

-

TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of degradation products.

Diagram of Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 2-(diethylamino)nicotinonitrile.

Potential Therapeutic Applications: A Landscape of Possibilities

Based on the established biological activities of structurally related 2-aminonicotinonitrile derivatives, 2-(diethylamino)nicotinonitrile is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

A significant body of research points to the potent anticancer effects of nicotinonitrile derivatives.[2] Novel 2-aminonicotinonitrile derivatives have demonstrated the ability to induce apoptosis and enhance autophagy in cancer cells.[3]

Mechanism of Action (Hypothesized):

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. It is plausible that 2-(diethylamino)nicotinonitrile could activate intrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins and the activation of caspases.

-

Autophagy Enhancement: Autophagy is a cellular self-degradation process that can have a dual role in cancer. Some compounds can induce autophagic cell death in cancer cells. The structure-activity relationship studies on 2-aminonicotinonitrile autophagy enhancers suggest that substitutions at the 2-position can influence this activity.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of 2-(diethylamino)nicotinonitrile on a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-(diethylamino)nicotinonitrile (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 2-(diethylamino)nicotinonitrile for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Several 2-aminopyridine and nicotinonitrile derivatives have been identified as potent kinase inhibitors.[2][4]

Potential Targets:

-

Tyrosine Kinases: Novel nicotinonitrile derivatives have shown inhibitory activity against tyrosine kinases.[2] These enzymes are often overactive in cancer and play a key role in cell signaling pathways that control cell growth and proliferation.

-

ROS1 and ALK: By analogy to 2-aminopyridine derivatives that act as dual inhibitors of ROS1 and ALK, it is conceivable that 2-(diethylamino)nicotinonitrile could exhibit similar activity.[4] These are important targets in certain types of non-small cell lung cancer.

Diagram of a Hypothesized Kinase Inhibition Pathway:

Caption: Hypothesized mechanism of kinase inhibition by 2-(diethylamino)nicotinonitrile.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 2-(diethylamino)nicotinonitrile are not yet available, we can extrapolate from related compound series.

-

The Amino Group at C-2: The presence of an amino group at the 2-position of the pyridine ring is a common feature in many biologically active molecules. The nature of the substituents on the amino nitrogen can significantly impact potency and selectivity.

-

The Diethylamino Group: The two ethyl groups on the nitrogen atom will increase the lipophilicity of the molecule compared to a simple amino group. This could enhance membrane permeability and potentially lead to better cellular uptake. The steric bulk of the diethylamino group will also influence how the molecule fits into the binding pocket of its target protein.

Quantitative Data Summary (Hypothetical):

The following table presents a hypothetical comparison of the IC50 values for a series of 2-substituted nicotinonitriles against a generic cancer cell line, illustrating potential SAR trends.

| Compound | R Group at C-2 | IC50 (µM) |

| 1 | -NH2 | 15.2 |

| 2 | -NH(CH3) | 10.5 |

| 3 | -N(CH3)2 | 8.1 |

| 4 | -NH(C2H5) | 9.8 |

| 5 (Target) | -N(C2H5)2 | 5.3 |

This is a hypothetical table for illustrative purposes.

Future Directions and Conclusion

The exploration of 2-(diethylamino)nicotinonitrile as a potential therapeutic agent is an exciting prospect. The synthetic accessibility and the promising biological activities of the broader 2-aminonicotinonitrile class provide a strong rationale for further investigation.

Key areas for future research include:

-

Systematic SAR studies: Synthesizing and testing a library of 2-(dialkylamino)nicotinonitriles with varying alkyl chain lengths and branching to optimize activity.

-

Target identification and validation: Utilizing chemoproteomics and other advanced techniques to identify the specific molecular targets of 2-(diethylamino)nicotinonitrile.

-

In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.

References

- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci.

- Shawky, A. M., & El-Faham, A. (2019). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Letters in Drug Design & Discovery.

- Al-Ghorbani, M., et al. (2015).

- U.S. Patent No. 3,917,624. (1975).

- Li, Y., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry.

- Abdel-Aziz, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules.

- Taylor, E. C., & Crovetti, A. J. (1954).

- Ogura, H., et al. (1981). A novel synthesis of 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones. Chemical & Pharmaceutical Bulletin.

- Worachartcheewan, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.

- El-Sayed, N. N. E., et al. (2022).

- Onur, M. A., et al. (1995). Antinicotinic Activity of Some 2-aminotetralin derivatives.

- Wang, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry.

- Liu, G., et al. (2015). Discovery of O-Alkylamino-Tethered Niclosamide Derivatives as Potent and Orally Bioavailable Anticancer Agents. ACS Medicinal Chemistry Letters.

- Li, Y., et al. (2023). Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Dyadyuchenko, V. V., & Zavarzin, I. V. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds.

- Drug Design Org. (n.d.).

- Lee, A.-R., et al. (2016). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences.

- U.S. Patent Application No. 2006/0047124 A1. (2006).

- Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules.

- Vo, D.-V., et al. (2022).

- Wijtmans, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry.

- Khan, I., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.

- Al-Ghorbani, M., et al. (2015).

- Tzakos, A. G., & Vottero, P. J. A. (2016). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. Molecules.

- Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules.

Sources

- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(diethylamino)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(diethylamino)nicotinonitrile, a valuable scaffold in medicinal chemistry. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of the Nicotinonitrile Scaffold

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are pivotal structural motifs in a vast array of biologically active compounds and functional materials.[1] The pyridine ring is a common N-heteroaromatic system found in numerous natural products and synthetic drugs, playing crucial roles in various metabolic processes. The introduction of a diethylamino group at the 2-position of the nicotinonitrile core can significantly modulate the molecule's physicochemical properties and biological activity, making 2-(diethylamino)nicotinonitrile a key intermediate in the development of novel therapeutics.

Retrosynthetic Analysis and Core Synthetic Strategy

The most direct and widely employed strategy for the synthesis of 2-(diethylamino)nicotinonitrile involves a two-step process:

-

Preparation of the Key Intermediate: 2-Chloronicotinonitrile. This step introduces a good leaving group (chloride) at the 2-position of the pyridine ring, activating it for subsequent nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr) with Diethylamine. The chlorine atom is then displaced by diethylamine to yield the final product.

This approach is favored due to the ready availability of starting materials and the generally high efficiency of the SNAr reaction on electron-deficient pyridine rings.

Synthesis of the Precursor: 2-Chloronicotinonitrile

The preparation of 2-chloronicotinonitrile is a critical first step. A common and effective method involves the chlorination of a nicotinamide- or nicotinonitrile-derived precursor. One established route starts from 3-cyanopyridine N-oxide, which can be synthesized by the oxidation of 3-cyanopyridine.

Experimental Protocol: Synthesis of 2-Chloronicotinonitrile from 3-Cyanopyridine N-Oxide

This protocol is based on established chlorination procedures of pyridine N-oxides.[2][3]

Materials:

-

3-Cyanopyridine N-oxide

-

Phosphorus oxychloride (POCl3)

-

Inert solvent (e.g., Dichloromethane, Chloroform)

-

Organic base (e.g., Triethylamine, Pyridine)[2]

-

Water

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-cyanopyridine N-oxide in an inert solvent such as dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride (POCl3) to the stirred suspension. An exothermic reaction may be observed.

-

After the addition is complete, add an organic base like triethylamine dropwise while maintaining the low temperature.

-

Allow the reaction mixture to warm to room temperature and then heat it to reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it over crushed ice.

-

Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloronicotinonitrile.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Phosphorus oxychloride (POCl3): This is a powerful chlorinating agent that readily reacts with the N-oxide to form a highly reactive intermediate, facilitating the introduction of the chlorine atom at the 2-position.

-

Organic Base: The addition of an organic base like triethylamine helps to neutralize the HCl generated during the reaction, preventing potential side reactions and driving the reaction to completion.[2]

-

Reflux: Heating the reaction mixture provides the necessary activation energy for the chlorination to proceed at a reasonable rate.

-

Aqueous Workup: The quenching with ice and subsequent neutralization are crucial for decomposing any remaining POCl3 and neutralizing the acidic environment, allowing for the safe extraction of the product.

The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The key step in the synthesis of 2-(diethylamino)nicotinonitrile is the nucleophilic aromatic substitution of the chlorine atom in 2-chloronicotinonitrile with diethylamine.

Mechanism of the SNAr Reaction

The SNAr reaction on the pyridine ring proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the electron-deficient carbon atom at the 2-position of the 2-chloronicotinonitrile. This attack is favored because the electron-withdrawing nitrile group and the ring nitrogen atom make this position highly electrophilic. This step leads to the formation of a negatively charged intermediate called a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.

-

Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the final product, 2-(diethylamino)nicotinonitrile.

The presence of the electron-withdrawing nitrile group at the 3-position is crucial as it helps to stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction. Nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[2]

Experimental Protocol: Synthesis of 2-(diethylamino)nicotinonitrile

This protocol is adapted from analogous procedures for the reaction of 2-halopyridines with amines.

Materials:

-

2-Chloronicotinonitrile

-

Diethylamine

-

Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide (DMF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle with temperature control

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2-chloronicotinonitrile in a suitable anhydrous solvent like ethanol.

-

Add an excess of diethylamine to the solution. A 2 to 3-fold molar excess of diethylamine is typically sufficient to act as both the nucleophile and a base to neutralize the HCl formed.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any diethylamine hydrochloride and excess diethylamine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(diethylamino)nicotinonitrile.

-

The product can be further purified by column chromatography on silica gel or by recrystallization to obtain a pure sample.

Causality Behind Experimental Choices:

-

Excess Diethylamine: Using an excess of diethylamine serves two purposes: it drives the reaction to completion according to Le Chatelier's principle and acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the diethylamine nucleophile.

-

Heating/Reflux: The SNAr reaction on 2-chloropyridines often requires elevated temperatures to overcome the activation energy barrier associated with the initial disruption of aromaticity.[4]

-

Anhydrous Solvent: Using an anhydrous solvent is important to prevent any potential side reactions of the starting material or product with water.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent potential oxidation of the reactants or products, especially at elevated temperatures.

Data Presentation and Characterization

The successful synthesis of 2-(diethylamino)nicotinonitrile must be confirmed through various analytical techniques.

Quantitative Data Summary

| Parameter | 2-Chloronicotinonitrile Synthesis | 2-(diethylamino)nicotinonitrile Synthesis |

| Typical Yield | 70-90% | 80-95% |

| Purity (after purification) | >98% (GC-MS, HPLC) | >98% (GC-MS, HPLC) |

| Reaction Time | 4-12 hours | 6-24 hours |

| Reaction Temperature | Reflux | Reflux |

Note: Yields and reaction times are indicative and can vary based on the specific reaction scale and conditions.

Expected Characterization Data for 2-(diethylamino)nicotinonitrile

-

1H NMR: The spectrum should show characteristic signals for the ethyl protons (a triplet and a quartet) and the aromatic protons of the pyridine ring.

-

13C NMR: The spectrum will display distinct peaks for the carbons of the diethylamino group, the nitrile carbon, and the carbons of the pyridine ring. The carbon attached to the nitrogen of the diethylamino group will be significantly shifted downfield.

-

IR Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected around 2210-2230 cm-1.[1]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2-(diethylamino)nicotinonitrile (C10H13N3, M.W. = 175.23 g/mol ).

Visualizing the Synthesis Workflow

The overall synthetic pathway can be visualized as a straightforward two-step process.

Caption: Synthetic workflow for 2-(diethylamino)nicotinonitrile.

Logical Relationships in the SNAr Mechanism

The key to a successful SNAr reaction lies in the interplay of the nucleophile, the substrate, and the leaving group.

Caption: Key steps in the SNAr mechanism.

Conclusion

The synthesis of 2-(diethylamino)nicotinonitrile is a robust and well-understood process, primarily relying on the nucleophilic aromatic substitution of 2-chloronicotinonitrile. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this important chemical intermediate for applications in drug discovery and materials science.

References

- CN101117332B - The preparation method of 2-chloronicotinic acid - Google P

-

nicotinonitrile - Organic Syntheses Procedure. Available from: [Link]

- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11.

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC. Available from: [Link]

- CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 - Google Patents.

- CN109438340A - A kind of preparation process of the chloro- nicotinonitrile of 2- - Google Patents.

-

Amination of 2-halopyridines. [a] | Download Table. Available from: [Link]

-

nucleophilic aromatic substitutions - YouTube. Available from: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Available from: [Link]

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents.

-

THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. Available from: [Link]

-

Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation - ResearchGate. Available from: [Link]

- CN101117332B - The preparation method of 2-chloronicotinic acid - Google P

-

Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives - ResearchGate. Available from: [Link]

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Conjugated Pyridine-(N-diphenylamino) Acrylonitrile Derivatives: Photophysical Properties | Percino | Journal of Materials Science Research | CCSE [ccsenet.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(diethylamino)nicotinonitrile and its Analogs

Introduction: The Prominence of the Nicotinonitrile Scaffold in Drug Discovery

The nicotinonitrile (3-cyanopyridine) framework is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and its presence in several marketed pharmaceuticals, including bosutinib, milrinone, and neratinib[1]. This privileged scaffold serves as a versatile template for the development of novel therapeutic agents targeting a wide array of biological processes. Derivatives of nicotinonitrile have demonstrated a broad spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and potent antiproliferative activities[1][2].

This guide provides a comprehensive technical overview of a strategic in vitro evaluation cascade for novel nicotinonitrile derivatives, with a specific focus on 2-(diethylamino)nicotinonitrile as a representative molecule. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, actionable format. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the biological activity of this important class of compounds.

Strategic Workflow for In Vitro Characterization

A logical and stepwise approach is critical to efficiently characterize the biological profile of a novel chemical entity. The following workflow outlines a typical path from initial broad screening to more defined mechanistic studies for a compound like 2-(diethylamino)nicotinonitrile.

Caption: General workflow for in vitro evaluation of novel nicotinonitrile derivatives.

Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Activity

The initial step in evaluating any potential therapeutic agent is to assess its general cytotoxicity and specific antiproliferative effects against relevant cell lines. This provides a broad understanding of the compound's potency and therapeutic window. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[3]

Experimental Protocol: MTT Assay for IC50 Determination

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4][5] The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Plating: Seed cells (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

-

Compound Treatment: Prepare serial dilutions of 2-(diethylamino)nicotinonitrile in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Profile

The following table summarizes hypothetical IC50 values for 2-(diethylamino)nicotinonitrile and its analogs against a panel of human cancer cell lines, demonstrating how to present such data for comparative analysis.

| Compound | Structure | IC50 (µM) vs. HeLa | IC50 (µM) vs. HepG2 | IC50 (µM) vs. MCF-7 | Selectivity Index (Normal vs. Cancer) |

| 2-(diethylamino)nicotinonitrile | 8.5 | 12.3 | 9.1 | >10 | |

| Analog A (pyrrolidine) | 4.2 | 6.8 | 5.5 | >20 | |

| Analog B (morpholine) | 25.1 | 30.5 | 28.4 | >5 | |

| Doxorubicin (Control) | N/A | 0.8 | 1.1 | 0.9 | ~1 |

Note: These values are illustrative and based on typical ranges observed for active nicotinonitrile derivatives.[6][7][8] A higher selectivity index (IC50 in normal cells / IC50 in cancer cells) is desirable, indicating a greater therapeutic window.[6]

Part 2: Mechanistic Deep Dive - Enzyme Inhibition Assays

Many nicotinonitrile derivatives exert their anticancer effects by inhibiting specific enzymes crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][9]

Target Rationale: Why VEGFR-2?

VEGFR-2 is a receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade leading to endothelial cell proliferation, migration, and the formation of new blood vessels—a process essential for tumor growth and metastasis.[1] Inhibiting this kinase is a clinically validated strategy in oncology.

Signaling Pathway: VEGFR-2 Inhibition

The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for an inhibitor.

Caption: VEGFR-2 signaling pathway and inhibition by a nicotinonitrile derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of a compound on VEGFR-2 kinase activity.

Methodology:

-

Reaction Setup: In a 96-well plate, add the following components in order: assay buffer, recombinant human VEGFR-2 enzyme, the test compound (2-diethylamino)nicotinonitrile at various concentrations, and a kinase substrate (e.g., a poly-Glu-Tyr peptide).

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of remaining ATP.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Part 3: Elucidating the Mode of Cell Death - Apoptosis Assays

If a compound exhibits potent cytotoxicity, it is crucial to determine whether it induces apoptosis (programmed cell death) or necrosis. Apoptosis is a controlled process that is often a desired outcome for anticancer agents.[9]

Experimental Protocol: Caspase-Glo® 3/7 Assay

Caspases-3 and -7 are key effector caspases in the apoptotic pathway. This assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by active caspase-3/7, generating a luminescent signal proportional to enzyme activity.

Methodology:

-

Cell Treatment: Seed and treat cells with 2-(diethylamino)nicotinonitrile at its IC50 and 2x IC50 concentrations for 24-48 hours in a 96-well white-walled plate.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Read the luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence compared to the vehicle-treated control indicates the induction of apoptosis via caspase-3/7 activation.

Visualization: The Apoptotic Cascade

This diagram outlines the intrinsic and extrinsic pathways of apoptosis, highlighting the central role of effector caspases.

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion and Future Directions

This guide has outlined a systematic and robust framework for the in vitro characterization of 2-(diethylamino)nicotinonitrile and related analogs. The data generated from these assays—cytotoxicity, enzyme inhibition, and mechanism of action—provide a comprehensive preclinical profile. Positive results, such as potent and selective cytotoxicity driven by on-target enzyme inhibition and apoptosis induction, would strongly support advancing a lead compound to more complex cellular models and subsequent in vivo efficacy and safety studies. The versatility of the nicotinonitrile scaffold ensures that it will remain an area of intense research, and the application of these fundamental in vitro techniques is paramount to unlocking its full therapeutic potential.

References

-

Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

-